Chlorine Substitution at Pyridine 2-Position Confers Superior Antiproliferative Activity vs. Non-Chlorinated Analog
The target compound, bearing a chlorine at the pyridine 2-position, displays significantly enhanced antiproliferative activity compared to the non-chlorinated analog Ethyl 5-(3-pyridyl)-2-furoate. In NCI one-dose screening at 10 µM, the target compound inhibited growth of K-562 (leukemia), HCT-116 (colon), and MCF-7 (breast) cells by >50%, while the 3-pyridyl analog required concentrations around 30 µM to induce similar effects in MCF-7 cells [1]. The chlorine atom increases lipophilicity (calculated logP difference ~0.8) and strengthens interactions with hydrophobic pockets in target proteins, rationalizing its superior potency [2].
| Evidence Dimension | Antiproliferative activity (% growth inhibition at 10 µM) |
|---|---|
| Target Compound Data | K-562: 65% inhibition; HCT-116: 58% inhibition; MCF-7: 52% inhibition (estimated from NCI one-dose graph, Figure 4 [1]) |
| Comparator Or Baseline | Ethyl 5-(3-pyridyl)-2-furoate (non-chlorinated, CAS 1050421-30-1): MCF-7 IC₅₀ ~30 µM (apoptosis induction assay) |
| Quantified Difference | Target compound achieves >50% inhibition at one-third the concentration (10 µM vs. ~30 µM for comparator) |
| Conditions | NCI DTP one-dose screen (10 µM, 48 h incubation) against K-562, HCT-116, MCF-7 panels; MCF-7 apoptosis assay for comparator |
Why This Matters
This 3-fold apparent potency advantage dictates the target compound as the preferred starting point for medicinal chemistry programs aiming at anticancer lead optimization, avoiding the resource waste of initiating SAR from a weaker analog.
- [1] NCI DTP. Figure 4: One-dose anticancer screening data for compound 1 (Ethyl 5-(2-chloro-5-pyridyl)-2-furoate) against K-562, HCT-116, and MCF-7 at 10 µM. PMC Associated Article, 2023. View Source
- [2] Calculated logP values via ALOGPS 2.1: Target compound (C12H10ClNO3) logP 2.9 ± 0.3; Ethyl 5-(3-pyridyl)-2-furoate (C12H11NO3) logP 2.1 ± 0.3. View Source
